Validamycin E

Agricultural fungicide Rice sheath blight Basidiomycete control

Researchers requiring specific trehalase inhibition without off-target glycosidase activity face limited options. Validamycin E (MIC 0.01 µg/mL against R. solani) matches the potency of Validamycin A while offering a unique α-(1→4) diglucosyl linkage enabling regioselective derivatization. • 50-fold more potent than Validamycin B/G; 1,000- to 2,500-fold more active than C/D. • No significant inhibition of cellulase, pectinase, chitinase, or α/β-glucosidases. • Enables lower application rates for field trials and reduced environmental burden. Ships globally.

Molecular Formula C26H45NO18
Molecular Weight 659.6 g/mol
CAS No. 12650-71-4
Cat. No. B225820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValidamycin E
CAS12650-71-4
Synonymsvalidamycin C
validamycin D
validamycin E
validamycin F
validamycin G
validamycins
Molecular FormulaC26H45NO18
Molecular Weight659.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)CO
InChIInChI=1S/C26H45NO18/c28-3-7-1-9(14(33)17(36)13(7)32)27-10-2-8(4-29)23(19(38)15(10)34)44-26-22(41)20(39)24(12(6-31)43-26)45-25-21(40)18(37)16(35)11(5-30)42-25/h1,8-41H,2-6H2
InChIKeyMSZAIRLAOKNKFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Validamycin E: Antifungal Aminoglycoside Antibiotic


Validamycin E is a secondary metabolite aminoglycoside antibiotic derived from the actinobacterium *Streptomyces hygroscopicus* var. *limoneus* [1]. Its mode of action involves specific inhibition of trehalase, an enzyme critical for trehalose hydrolysis to glucose, thereby disrupting essential energy pathways in susceptible fungi [2]. Validamycin E is structurally distinguished within the validamycin complex by its unique glycosidic linkage pattern, where two glucose moieties are attached to the validoxylamine A core [3]. It is a key component of commercial fungicide formulations for agricultural applications, particularly against *Rhizoctonia solani* and related basidiomycete pathogens [4].

Structural Identity

Validamycin E features a unique α-(1→4)-linked diglucosyl moiety on the validoxylamine A core, distinct within the validamycin complex

Mode of Action

Trehalase inhibition via pro-drug activation to validoxylamine A supports antifungal mechanism-of-action studies

Screening Context

Reported high-activity tier against Rhizoctonia solani supports basidiomycete antifungal screening workflows

Validamycin E: Evidence-Based Procurement


The validamycin complex comprises multiple structurally related congeners that differ critically in their glycosidic linkage sites and patterns, which directly dictate their antifungal potency and spectrum of activity [1]. While all validamycins share the validoxylamine A core, the number, type, and linkage position of appended glucose moieties dramatically influence their bioactivity. For instance, validamycin A, E, and F exhibit a minimum inhibitory concentration (MIC) of 0.01 µg/mL against *Rhizoctonia solani*, whereas validamycin B and G are 50-fold less potent, and validamycins C and D are 1,000- to 2,500-fold less active [2]. This striking potency differential stems from the glucoside introduction at specific positions affecting cellular permeability and trehalase inhibition efficacy [3]. Therefore, generic substitution of one validamycin for another without rigorous activity verification can lead to complete loss of disease control efficacy in the field. The procurement of specific validamycin components—particularly the highly potent E variant—is thus a scientific necessity, not a fungible commodity purchase.

Target

Validamycin E

vs. Validamycin B / C / D

Glycosidic linkage pattern critically differs across congeners. The unique α-(1→4)-diglucosyl linkage of Validamycin E may not be replicated in B, C, or D, and antifungal activity may shift significantly between variants.

Target

Validamycin E

vs. Validamycin A / F

Shared high-activity tier does not guarantee interchangeable cellular uptake kinetics. Differential glycosidic linkages may alter pro-drug hydrolysis rates, requiring verification when substituting within the same activity class.

Validamycin E: Differentiation from Closest Analogs


Antifungal Potency Against R. solani

Validamycin E exhibits a minimum inhibitory concentration (MIC) of 0.01 µg/mL against *Rhizoctonia solani* in the standardized dendroid-test method, placing it in the highest activity tier alongside validamycins A and F [1]. In contrast, validamycins B and G show 50-fold weaker activity (MIC = 0.50 µg/mL), while validamycins C and D are essentially inactive under identical assay conditions (MIC = 10–25 µg/mL) [1]. This quantitative potency differential demonstrates that Validamycin E is not interchangeable with lower-tier validamycins for applications requiring maximal antifungal efficacy.

Antifungal Potency vs. R. solani
Head-to-head
Validamycin E MIC 0.01 µg/mL; Validamycin B 0.50 µg/mL; Validamycin C 10 µg/mL; Validamycin D 25 µg/mL
E 0.01 µg/mL vs B 0.50, C 10, D 25 µg/mL
Supports high-activity-tier positioning in antifungal screening
Dendroid-test method; reported potency differential may vary with assay conditions
Agricultural fungicide Rice sheath blight Basidiomycete control

Unique Glycosidic Linkage

Validamycin E is defined by its specific disaccharide attachment: an α-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl moiety linked to the validoxylamine A core [1]. This glycosidic linkage pattern is unique among the validamycin complex. Validamycin A features a single β-D-glucopyranosyl residue, Validamycin C an α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl moiety, Validamycin D an α-D-glucopyranosyl residue, and Validamycin F an α-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl moiety [1]. The linkage site and stereochemistry critically determine cellular uptake efficiency and subsequent intracellular hydrolysis to the active validoxylamine A trehalase inhibitor [2].

Unique Glycosidic Linkage
Head-to-head
α-D-Glucopyranosyl-(1→4)-β-D-glucopyranosyl linked to validoxylamine A
Structural identity confirms a distinct congener within the validamycin complex
Linkage uniquely affects cellular uptake and pro-drug activation; NMR and MS characterization
Structure-activity relationship Glycosidic linkage Validoxylamine A derivatives

Trehalase Inhibition: Pro-Drug Activation

Validamycins, including Validamycin E, are pro-drugs that require intracellular β-glucosidase-mediated hydrolysis to release the active aglycone, validoxylamine A [1]. Validoxylamine A is a potent, competitive inhibitor of trehalase from *Rhizoctonia solani* with a Ki value of 1.9 × 10⁻⁹ M [1]. While Validamycin E itself has not been directly assayed for trehalase inhibition kinetics, class-level inference from Validamycin A data indicates that the E variant, upon cellular uptake and hydrolysis, would yield the same highly potent validoxylamine A inhibitor [2]. The differential antifungal activities among validamycins are thus primarily governed by cellular permeability and glycosidase susceptibility, not by intrinsic differences in trehalase binding affinity of the aglycone [2].

Pro-Drug Activation
Class-level
Validoxylamine A Ki = 1.9 × 10⁻⁹ M against R. solani trehalase
Shared aglycone supports class-level trehalase inhibition inference
Validamycin E itself not directly assayed; cellular uptake kinetics may vary
Trehalase inhibitor Enzyme inhibition kinetics Carbohydrate metabolism disruption

Trehalase Selectivity vs. Non-Target Enzymes

Validamycins exhibit high selectivity for trehalase, showing no significant inhibition of a panel of related glycohydrolases including cellulase, pectinase, chitinase, α-amylase, and α- and β-glucosidases from *R. solani* [1]. This selectivity profile is a class-level property shared across the validamycin complex. Validoxylamine A, the active aglycone, inhibits trehalase competitively with a Ki of 1.9 × 10⁻⁹ M, while displaying negligible activity against these other carbohydrate-active enzymes [1]. This narrow target spectrum contrasts with broader-spectrum antifungals that may disrupt multiple metabolic pathways, potentially leading to greater non-target organism toxicity or resistance development.

Enzyme Selectivity
Class-level
No significant inhibition of cellulase, pectinase, chitinase, α-amylase, or α/β-glucosidases
Trehalase-specific profile may reduce off-target enzyme disruption
In vitro enzyme panel data from R. solani preparations; class-level extrapolation
Enzyme specificity Off-target effects Biochemical selectivity

Intracellular Trehalose Accumulation

Treatment of *R. solani* mycelia with Validamycin A at a concentration of 0.1 µg/mL results in complete suppression of intracellular trehalose degradation [1]. This trehalose accumulation is a direct consequence of trehalase inhibition and is believed to disrupt fungal energy homeostasis and cell wall biosynthesis [2]. Although this specific quantitative data derives from Validamycin A, the mechanism—intracellular hydrolysis to validoxylamine A and subsequent trehalase inhibition—is conserved across the validamycin complex, including Validamycin E. The potency of this effect correlates with cellular uptake efficiency, which varies among validamycin congeners due to their distinct glycosidic linkages.

Trehalose Accumulation
Class-level
Validamycin A at 0.1 µg/mL suppresses intracellular trehalose degradation in R. solani mycelia
Supports conserved mode-of-action across validamycin complex
Not directly measured for Validamycin E; potency correlates with uptake efficiency
Trehalose metabolism Fungal physiology Mode of action

Validamycin E: Application Scenarios


High-Efficacy Rice Sheath Blight Control

Validamycin E's MIC of 0.01 µg/mL against *R. solani* places it in the highest potency tier among validamycins [1]. This exceptional in vitro potency translates to field applications where lower active ingredient concentrations can achieve equivalent or superior disease control compared to lower-activity validamycins such as B or C. This scenario is particularly relevant for rice cultivation in Southeast Asia, where sheath blight caused by *R. solani* is endemic and where reduced pesticide input aligns with sustainable agriculture mandates. Formulations containing Validamycin E as a principal active component enable growers to reduce application volumes while maintaining protective efficacy, thereby decreasing both material costs and environmental residues.

Research Tool for Trehalase Inhibition

The class-level enzyme selectivity profile of validamycins—specifically, potent trehalase inhibition with no significant activity against cellulase, pectinase, chitinase, or α/β-glucosidases [2]—makes Validamycin E an ideal tool compound for studies investigating trehalose metabolism in basidiomycete fungi. Researchers seeking to dissect carbohydrate metabolism pathways in *R. solani* or related pathogens can employ Validamycin E to specifically block trehalase without confounding effects on other glycohydrolases. This narrow target spectrum is superior to broader-spectrum antifungals that may induce pleiotropic metabolic changes, thereby simplifying experimental interpretation and enhancing mechanistic clarity.

Controlled-Release Formulation Development

The unique α-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl glycosidic linkage of Validamycin E [3] may confer distinct physicochemical properties affecting its encapsulation efficiency, release kinetics, and stability in novel formulation matrices. Formulation scientists developing nano-encapsulated or polymer-based controlled-release fungicides can leverage the structural specificity of Validamycin E to optimize loading capacity and sustained release profiles. The high intrinsic potency of Validamycin E (MIC = 0.01 µg/mL) [1] further supports its use in advanced delivery systems where low-dose, long-duration protection is the design objective, such as seed treatments or soil-applied granules for pre-emergent disease suppression.

Validamycin E as Semisynthetic Scaffold

The defined glycosidic linkage of Validamycin E provides a distinct chemical handle for selective modification compared to other validamycins. Researchers engaged in the semisynthesis of novel validamycin derivatives can exploit the unique α-(1→4)-linked diglucosyl moiety of Validamycin E for regioselective functionalization, enabling the generation of analogues not readily accessible from Validamycin A or other congeners [3]. Such derivatives may exhibit altered antifungal spectra, improved pharmacokinetic properties, or expanded biological activities beyond fungicidal applications, including potential insecticidal or antidiabetic leads.

Application
Selection Property
Validation Focus
Basidiomycete antifungal screening
Reported high-activity-tier MIC profile
Dendroid-test method reproducibility and strain-panel potency review
Trehalase inhibition mechanism studies
Class-level enzyme selectivity profile
Trehalase specificity and off-target glycohydrolase enzyme panel validation
Controlled-release formulation research
Unique α-(1→4)-diglucosyl linkage
Encapsulation efficiency and sustained-release kinetics in novel matrices
Semisynthetic derivatization scaffold
Regioselective modification handle
Functionalization feasibility and analogue activity spectrum review
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